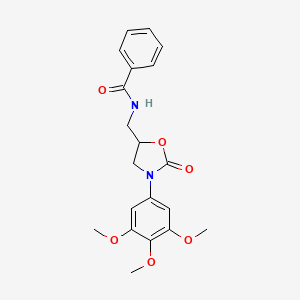

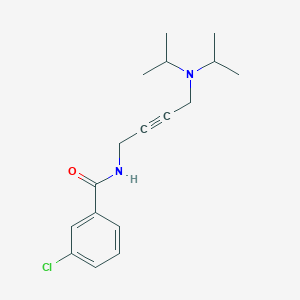

![molecular formula C12H9ClN4O B2491051 5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 402570-41-6](/img/structure/B2491051.png)

5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives involves catalytic methods using heteropolyacids for high yields, showcasing the compound's accessibility for further chemical investigation and application (Heravi et al., 2007). Another approach utilizes microwave-assisted synthesis for efficient and rapid production, underscoring advancements in synthetic techniques for this class of compounds (Ng et al., 2022).

Molecular Structure Analysis

Investigations into the molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including 5-(4-chlorobenzyl) variants, often employ spectroscopic methods such as NMR, IR, and mass spectrometry, providing detailed insight into their structural characteristics and facilitating further chemical and biological studies (Ogurtsov & Rakitin, 2021).

Chemical Reactions and Properties

The reactivity of this compound class towards various chemical transformations, including cyclocondensation and reactions with anilines, highlights its versatility and potential for generating a wide array of derivatives with potential pharmacological applications (Zhidkov et al., 2017).

Physical Properties Analysis

The physical properties of 5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in drug formulation and delivery. While specific studies on these properties are rare, general trends can be observed through synthesis and structure characterization efforts.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and potential bioactivity, are inferred from structural analysis and synthetic pathways. The ability to undergo various chemical reactions enables the exploration of this compound's use in developing new therapeutic agents and materials (Heravi et al., 2007; Ng et al., 2022).

科学的研究の応用

Synthesis Pathways

- Pyrazolo[3,4-d]pyrimidin-4-ones serve as starting points for synthesizing tricyclic pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines. This process involves treatment with phosphoryl chloride and hydrazine hydrate, highlighting a potential pathway for developing pharmacologically active compounds (Davoodnia et al., 2008).

Intermediates in Chemical Synthesis

- Novel pyrazolo[3,4-d]pyrimidine derivatives are synthesized for various pharmacological applications. This includes 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a convenient intermediate for creating disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines with potential pharmacological properties (Ogurtsov & Rakitin, 2021).

Anticancer and Anti-Inflammatory Agents

- Pyrazolo[3,4-d]pyrimidines have been studied for their anticancer and anti-inflammatory properties. For instance, 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones displayed cytotoxic activity against certain cancer cell lines and inhibited 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).

Microwave-Assisted Synthesis

- A microwave-assisted method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones has been developed. This method is notable for its efficiency, selectivity, and convenience, potentially leading to novel applications in drug development and other areas of chemistry (Ng et al., 2022).

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

- Some pyrazolo[1,5-a]pyrimidines exhibit significant anti-inflammatory properties without ulcerogenic activity, making them potential candidates for safer NSAIDs. These compounds were synthesized through various structural modifications and compared with reference drugs like phenylbutazone and indomethacin (Auzzi et al., 1983).

Adenosine Receptor Affinity

- Pyrazolo[3,4-d]pyrimidines have been synthesized to study their affinity for A1 adenosine receptors, which are important in various physiological processes. The study identified compounds with significant receptor affinity, providing a basis for further pharmacological exploration (Harden et al., 1991).

作用機序

Target of Action

The primary target of the compound 5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction results in significant changes in the cell cycle progression, leading to the inhibition of cell proliferation . The compound’s structure, featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold, allows it to bind effectively to the ATP adenine site of CDK2 .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, specifically at the G1/S and G2/M checkpoints . This disruption leads to the inhibition of cell proliferation, which is particularly beneficial in the context of cancer treatment .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range . This indicates that the compound has a potent anti-proliferative effect on these cells .

将来の方向性

The pyrazolo[3,4-d]pyrimidin-4-one scaffold has been utilized for bioactive molecule construction for a long time. This substitution pattern is shared by highly specific ubiquitin-specific protease 7 inhibitors FT827 and FT671, which were found to be active against cancer in vitro and in vivo . This suggests potential future directions for the development of new drugs based on this compound.

特性

IUPAC Name |

5-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4O/c13-9-3-1-8(2-4-9)6-17-7-14-11-10(12(17)18)5-15-16-11/h1-5,7H,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYUYPJVUXFPPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

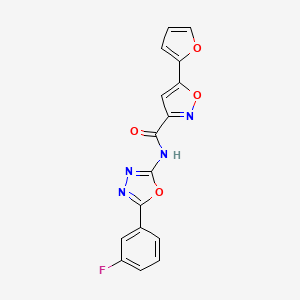

![3-(3-Chloro-4-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2490972.png)

![N-(4-fluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2490973.png)

![ethyl 4-(1,6,7-trimethyl-3-(2-morpholinoethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2490977.png)

![5,6-Dimethyl-4-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2490985.png)

![Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2490987.png)

![(3-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2490989.png)

![N-(5-chloro-2-methoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2490990.png)